Sutherlandin 5-trans-p-coumarate

Description

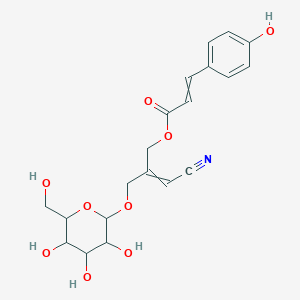

Sutherlandin 5-trans-p-coumarate (CAS: 315236-68-1) is a cyanogenic glycoside characterized by the trans-configuration of its p-coumarate ester group. It has a molecular formula of C₂₀H₂₃NO₉ and a molecular weight of 421.4 g/mol . Structurally, it consists of a cyanogenic core modified with a p-coumaric acid substituent, contributing to its unique physicochemical and bioactive properties.

This compound was first isolated from Exochorda racemosa (Lindl.) Rehd. and later identified in Sorbaria sorbifolia var. stellipina, highlighting its presence in diverse plant species . As a rare natural product, it is classified under cyanogenic glycosides, which release hydrogen cyanide upon enzymatic hydrolysis .

Properties

IUPAC Name |

[3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJUHBDYJVLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sutherlandin 5-trans-p-coumarate can be synthesized through organic synthesis and purification techniques. The specific preparation method involves the extraction and isolation of certain natural plant materials, such as willow bark and mistletoe . The synthetic route typically includes the following steps:

Extraction: Plant materials are subjected to solvent extraction to obtain crude extracts.

Isolation: The crude extracts are then purified using chromatographic techniques to isolate this compound.

Synthesis: The isolated compound can undergo further chemical reactions to enhance its purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. These processes are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sutherlandin 5-trans-p-coumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Sutherlandin 5-trans-p-coumarate has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry and as a precursor in the synthesis of other compounds.

Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.

Medicine: Research is ongoing to explore its potential use in treating various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of natural products and as an ingredient in cosmetic formulations.

Mechanism of Action

The mechanism of action of Sutherlandin 5-trans-p-coumarate involves its interaction with various molecular targets and pathways. It exerts its effects through the following mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sutherlandin 5-trans-p-coumarate shares structural and functional similarities with other cyanogenic glycosides and p-coumarate derivatives. Below is a detailed comparison:

Structural Analogues

Sutherlandin 5-Cis-p-Coumarate

- Key Difference : Geometric isomerism (cis vs. trans configuration of the p-coumarate group).

- Bioactivity: The cis isomer demonstrates significant anti-inflammatory and analgesic effects in murine models, reducing ear swelling (52% inhibition at 10 mg/kg) and acetic acid-induced pain (P < 0.01) . No equivalent data exist for the trans isomer, suggesting isomer-specific activity.

- Molecular Weight : Identical (421.4 g/mol) to the trans isomer.

Sarmentosin (CAS: 71933-54-5)

- Structure: Smaller cyanogenic glycoside with formula C₁₁H₁₇NO₇ (MW: 275.3 g/mol). Lacks the p-coumarate group .

- Bioactivity: Known for antiviral and hepatoprotective properties, distinct from Sutherlandin derivatives .

Amygdalin (CAS: 29883-15-6)

- Structure: Larger glycoside (C₂₀H₂₇NO₁₁, MW: 457.4 g/mol) with a diglucose moiety instead of a coumarate ester .

- Bioactivity : Historically used in cancer complementary therapy, though efficacy remains controversial .

Prunasin (CAS: 99-18-3)

- Structure: Simpler cyanogenic glycoside (C₁₄H₁₇NO₆, MW: 295.3 g/mol) without aromatic ester modifications .

Functionally Similar Compounds

(-)-Bornyl p-Coumarate (CAS: 77942-66-6)

- Structure : Terpene-p-coumarate conjugate (C₁₉H₂₄O₃ , MW: 300.4 g/mol) .

- Bioactivity : Exhibits anti-inflammatory activity, similar to Sutherlandin 5-cis-p-coumarate, but via a different mechanistic pathway (terpene-mediated) .

Alpha-Mangostin (CAS: 6147-11-1)

Comparative Data Table

Pharmacological and Industrial Relevance

- Commercial Availability : Sutherlandin trans-p-coumarate is sold by suppliers like GLPBIO and ChemFaces at ~$413/5 mg, reflecting its niche research role .

Biological Activity

Sutherlandin 5-trans-p-coumarate is a cyanogenic glycoside compound isolated from various plant sources, particularly from Acacia sutherlandii and Sorbaria sorbifolia. This compound has garnered attention due to its diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative data to elucidate its potential applications in medicine and agriculture.

Chemical Structure

This compound has a complex chemical structure characterized by the molecular formula . The presence of a nitrile group alongside the p-coumarate moiety is significant for its biological activities. This structural complexity allows for diverse interactions with biological molecules.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains nitrile and p-coumarate | Antifungal, anti-inflammatory, neuroprotective |

| Nigrumin-5-trans-p-coumarate | Contains p-coumarate moiety | Antifungal properties |

| Cardiospermin-5-(4-hydroxy)benzoate | Hydroxy group addition | Antimicrobial and antioxidant properties |

| Ethyl p-coumarate | Simple ester form | Used in food preservation |

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro studies have shown that this compound can inhibit fungal growth by up to 100% when appropriately functionalized. The mechanism of action appears to involve disruption of fungal cell walls and interference with metabolic pathways essential for fungal survival .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by suppressing the production of inflammatory mediators. Studies have indicated its potential in managing conditions like arthritis and inflammatory bowel disease. The compound regulates immune cell function, contributing to its immune-modulatory effects .

Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown improvements in memory and learning in animal models treated with this compound. Additionally, it reduces oxidative stress and inflammation in the brain, which are critical factors in neurodegeneration .

Comparative Efficacy

In comparative studies, this compound has been shown to outperform simpler derivatives of p-coumaric acid in antifungal efficacy. For instance, when functionalized with carbon chains of varying lengths, its relative growth inhibition against B. cinerea increased significantly compared to unmodified compounds .

Study on Antifungal Activity

In a controlled laboratory setting, the antifungal efficacy of this compound was tested against B. cinerea. The results indicated a growth inhibition rate of approximately 80% when the compound was modified with a specific carbon chain length. This study underscores the potential application of this compound in agricultural settings for crop protection against fungal pathogens .

Neuroprotective Research

A study investigating the neuroprotective effects of this compound involved administering the compound to animal models exhibiting symptoms of Alzheimer's disease. The findings revealed significant improvements in cognitive function and a reduction in markers of oxidative stress within the brain tissue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.